molecular formula C32H36Cl2N2O2 B2685253 1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1330598-75-8

1-([1,1'-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride

Cat. No.: B2685253
CAS No.: 1330598-75-8
M. Wt: 551.55
InChI Key: UOJALZUQTRTYKL-UHFFFAOYSA-N
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Description

1-([1,1’-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a biphenyl group, a piperazine ring, and a propanol moiety. It is often studied for its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

The synthesis of 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride involves several steps:

    Synthetic Routes: The initial step typically involves the formation of the biphenyl group through a coupling reaction. This is followed by the introduction of the piperazine ring via nucleophilic substitution. The final step involves the addition of the propanol moiety through an etherification reaction.

    Reaction Conditions: These reactions are usually carried out under controlled conditions, including specific temperatures, pressures, and the use of catalysts to ensure high yield and purity.

    Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve efficiency. The use of automated systems ensures consistent quality and scalability.

Chemical Reactions Analysis

1-([1,1’-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride undergoes various chemical reactions:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or amines. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.

    Common Reagents and Conditions: These reactions often require specific solvents, temperatures, and catalysts to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions often require anhydrous conditions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

1-([1,1’-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic effects, such as its role as an antihistamine or antipsychotic agent.

    Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to receptors or enzymes, altering their activity. For example, it may act as an antagonist at histamine receptors or as an inhibitor of certain enzymes.

    Pathways Involved: The binding of the compound to its targets can trigger a cascade of biochemical events, leading to its observed effects. These pathways may involve changes in gene expression, protein activity, or cellular signaling.

Comparison with Similar Compounds

1-([1,1’-Biphenyl]-4-yloxy)-3-(4-benzhydrylpiperazin-1-yl)propan-2-ol dihydrochloride can be compared with other similar compounds:

    Similar Compounds: Compounds such as cetirizine and other piperazine derivatives share structural similarities with this compound.

    Uniqueness: The unique combination of the biphenyl group, piperazine ring, and propanol moiety distinguishes this compound from others. Its specific chemical properties and potential therapeutic effects make it a subject of interest in various research fields.

Properties

IUPAC Name

1-(4-benzhydrylpiperazin-1-yl)-3-(4-phenylphenoxy)propan-2-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H34N2O2.2ClH/c35-30(25-36-31-18-16-27(17-19-31)26-10-4-1-5-11-26)24-33-20-22-34(23-21-33)32(28-12-6-2-7-13-28)29-14-8-3-9-15-29;;/h1-19,30,32,35H,20-25H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOJALZUQTRTYKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC=C(C=C2)C3=CC=CC=C3)O)C(C4=CC=CC=C4)C5=CC=CC=C5.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H36Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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